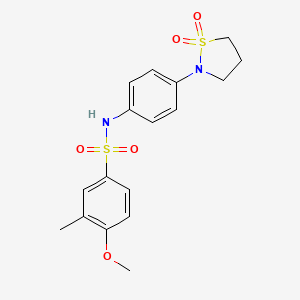

![molecular formula C21H22ClN3O3S B2468588 5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole CAS No. 886918-05-4](/img/structure/B2468588.png)

5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

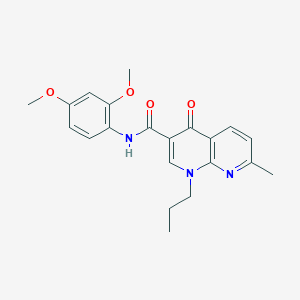

This compound is a derivative of benzothiazole, which is a heterocyclic compound . It also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains several functional groups, including a benzothiazole ring, a piperazine ring, and a dimethoxybenzoyl group . These groups could potentially influence the compound’s reactivity and biological activity.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole and piperazine rings could impact its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Benzothiazoles in DNA Interaction and Fluorescent Staining

Benzothiazole derivatives, such as Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, displaying specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining, chromosome and nuclear staining, and the analysis of nuclear DNA content, among other applications in cell biology (Issar & Kakkar, 2013).

Benzothiazoles in Chemotherapy

Benzothiazoles serve as the backbone for various chemotherapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and antitumor properties. The structural simplicity and ease of synthesis of 2-arylbenzothiazoles, in particular, make them attractive for drug design and development (Kamal et al., 2015).

Antitumor and Anticancer Applications

Recent advances highlight the therapeutic potential of benzothiazole derivatives as antitumor agents. Their promising biological profiles and synthetic accessibility have led to the development of new benzothiazoles and their conjugates as potential chemotherapeutics, underscoring the ongoing need for novel drug candidates in cancer treatment (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives exhibit significant antimicrobial and antiviral activities, offering potential as new therapeutic agents against various pathogens. The exploration of benzothiazole-based compounds for their antimicrobial and antiviral capacities is an active area of research, highlighting the chemical versatility and therapeutic potential of this class of compounds (Elamin et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3S/c1-13-16(22)6-7-18-19(13)23-21(29-18)25-10-8-24(9-11-25)20(26)15-5-4-14(27-2)12-17(15)28-3/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRBRTVQMOYBED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

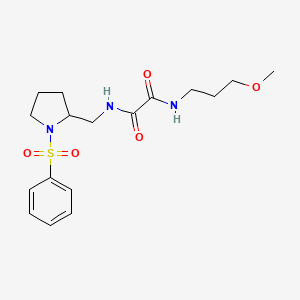

![6-((5Z)-5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)hexanoic acid](/img/structure/B2468506.png)

![2,2-dimethyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2468507.png)

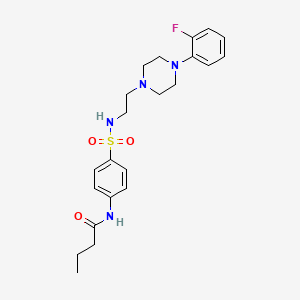

![N,N-Dimethyl-4-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2468509.png)

![2,4-dichloro-N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2468513.png)

![8-(3-Chlorobenzyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2468518.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(4-pyridinyl)-isoxazolo[4,5-C]pyridin-4(5H)-one hydrochloride](/img/no-structure.png)

![ethyl (2E)-2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2468521.png)

![Ethyl 4-(4-fluorophenyl)-2-[[2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2468525.png)

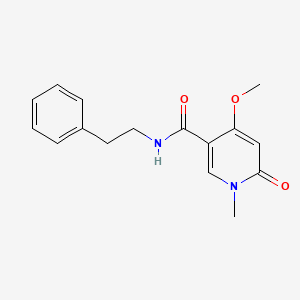

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2468526.png)